molecular formula C11H14ClNO2 B585038 (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 146074-43-3

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B585038
CAS No.: 146074-43-3
M. Wt: 227.688
InChI Key: BUXCBOUGBHWQBE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several steps. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . The reaction conditions often involve acidic catalysts and can be carried out under mild temperatures. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions . The pathways involved in its action are complex and may include interactions with multiple targets within the cell.

Comparison with Similar Compounds

®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

    1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    1,2,3,4-tetrahydroisoquinoline: A simpler analog with diverse biological activities.

    1-benzyl-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various pharmaceuticals.

The uniqueness of ®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride lies in its specific structure, which allows for unique interactions with biological targets and makes it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXCBOUGBHWQBE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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